Ethyl oxazolo[4,5-c]pyridine-2-carboxylate
Description
Ethyl oxazolo[4,5-c]pyridine-2-carboxylate is a heterocyclic compound featuring a fused oxazole-pyridine core with an ethyl ester substituent. The oxazole ring contributes to electron-deficient characteristics, while the pyridine moiety enhances aromatic stability, making it versatile in cyclization and cross-coupling reactions .
Properties
IUPAC Name |
ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-2-13-9(12)8-11-6-5-10-4-3-7(6)14-8/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGWFLVVDNPFKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(O1)C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl oxazolo[4,5-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with ethyl chloroformate under basic conditions, followed by cyclization with an appropriate oxidizing agent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions and the use of high-purity reagents are crucial for achieving high yields and product purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl oxazolo[4,5-c]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the oxazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Ethyl 4,5,6,7-Tetrahydrooxazolo[4,5-c]Pyridine-2-Carboxylate Hydrochloride, and closely related compounds, have applications spanning pharmaceutical development and agricultural biotechnology . Research indicates that Ethyl 4,5,6,7-Tetrahydrooxazolo[4,5-C]Pyridine-2-Carboxylate Hydrochloride exhibits significant biological activity and is being explored for potential therapeutic applications.
Pharmaceutical Applications
Ethyl 4,5,6,7-Tetrahydrooxazolo[4,5-C]Pyridine-2-Carboxylate Hydrochloride is being explored for the development of new anti-inflammatory and analgesic drugs due to its biological activity. In vitro studies have indicated that this compound can inhibit certain pathways associated with inflammation and pain signaling. Furthermore, it has demonstrated activity against various cancer cell lines, suggesting potential applications in oncology.
Biological Targets and Interactions
Ethyl 4,5,6,7-Tetrahydrooxazolo[4,5-C]Pyridine-2-Carboxylate Hydrochloride interacts with various biological targets:
- Further research is necessary to fully elucidate these interactions and their implications for therapeutic use.
Anti-Inflammatory Properties of Imidazo[4,5-b]pyridine Derivatives
Imidazo[4,5-b]pyridine derivatives have been studied as anti-inflammatory compounds . Compound 22 (Figure 8) with the imidazo[4,5-b]pyridine structure, has the ability to diminish the tert-butyl hydroperoxide-induced inflammatory response in ARPE-19 cells (human retinal pigment epithelial) . Compound 22 affects the activation of transcription factors Nrf2 and NF-κB responsible for regulation of oxidative stress causing arterial injury in the course of obesity . Compound 23 was characterized by selectivity for iNOS with a pIC50value of 7.09 (nNOS pIC504.86; eNOS pIC503.95) and good pharmacological parameters .
Agricultural Biotechnology
Synthetic low molecular weight heterocyclic compounds, including phosphorylated derivatives of oxazole and pyrimidine, have plant growth regulating activity . These compounds can serve as substitutes for phytohormones to improve the growth and development of maize .
Plant Growth Regulation
Study of plant growth regulating activity of synthetic low molecular weight heterocyclic compounds derivatives of pyrimidine, pyrazole, and oxazole was conducted . It was found that all tested synthetic heterocyclic compounds used at concentration 10-9 M/l of distilled water revealed high stimulating auxin-like activity on vegetative growth of two cultivars of pea and maize, and stimulating cytokinin-like activity on growth of the isolated cotyledons of pumpkin .
Impact on Seedlings
The biometric indexes of 21st-day-old seedlings of pea (Pisum sativum L.) of cultivar L35/11 middle stalwart bewhiskered grown on the water solution of heterocyclic compounds used at concentration 10-9 M/l of distilled water were higher of the biometric indexes of 21st-day-old seedlings of pea grown either on the distilled water (control) or on the water solution of auxins IAA and NAA used at the same concentration 10-9 M/l of distilled water in average: at the 7-8% - by total length of seedlings, at the 6-46%-by total length of roots, and at the 15-70% - by total number of roots . The biometric indexes of 21st-day-old seedlings of pea (Pisum sativum L.) of cultivar L303/04 semi-dwarf bewhiskered grown on the water solution of heterocyclic compounds used at concentration 10-9 M/l of distilled water were higher of the biometric indexes of 21st-day-old seedlings of pea grown either on the distilled water (control) or on the water solution of auxins IAA and NAA used at the same concentration 10-9 M/l of distilled water in average: at the 18-23% - by total length of seedlings, at the 15-76% - by total length of roots, and at the 16-116% - by total number of roots .
Photosynthetic Processes
The positive effect of some from tested synthetic heterocyclic compounds derivatives of pyrimidine, pyrazole, and oxazole on activation of photosynthetic processes in the leaves of 21 st-day-old pea seedlings and 14 th-day-old maize seedlings due to increase of synthesis of photosynthetic pigments in the plant cells . The content of chlorophyll a was increased in average at the 4-36%; the content of chlorophyll b was increased in average at the 3-74%; the content of chlorophylls a+b was increased in average at the 5-36%; the chlorophylls a/b ratio was increased in average at the 3-44%; the content of carotenoids was increased in average at the 3-37% as compared with control, IAA and NAA, respectively; the carotenoid/chlorophyll ratio was increased in average at the 7-17% as compared with control .
Mechanism of Action
The mechanism by which ethyl oxazolo[4,5-c]pyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|---|
| Ethyl oxazolo[4,5-c]pyridine-2-carboxylate* | C₉H₈N₂O₃ | 192.17 | N/A | ~297 (est.) | Pharmaceutical intermediates |
| Ethyl oxazolo[4,5-b]pyridine-2-carboxylate | C₉H₈N₂O₃ | 192.17 | N/A | 297.4 | Organic synthesis building blocks |
| 4-Methyl-2-phenyl[1,3]oxazolo[4,5-c]quinoline | C₁₈H₁₃N₂O | 273.31 | 158–161 | N/A | Fluorescent probes |
| Ethyl 3h-imidazo[4,5-c]pyridine-2-carboxylate | C₉H₉N₃O₂ | 191.19 | N/A | N/A | Kinase inhibitor research |
*Estimated properties based on structural analogues.
Key Findings and Insights
- Synthetic Efficiency : PPA-mediated cyclization consistently improves yields (70–71%) for oxazolo-pyridines compared to PPSE .
- Biological Relevance : Imidazo and pyrazolo derivatives exhibit enhanced bioactivity but require more complex synthetic routes .
- Structural Impact : The [4,5-c] fusion in oxazolo-pyridines may offer steric advantages in drug design over [4,5-b] isomers .
Biological Activity
Ethyl oxazolo[4,5-c]pyridine-2-carboxylate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its oxazole ring fused with a pyridine structure, which contributes to its unique biological properties. The molecular formula is , and it exhibits both hydrophilic and lipophilic characteristics, making it suitable for various biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors.
- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to the active site of target enzymes, thereby preventing substrate binding and catalytic activity. This mechanism is crucial in the development of therapeutic agents aimed at various diseases.
- Receptor Modulation : It can also modulate receptor activity, influencing signaling pathways that are essential in cellular processes.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against several bacterial strains, showing effectiveness particularly against Gram-positive bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.125 μg/mL |
| Bacillus subtilis | 2.18 μg/mL |
| Escherichia coli | 5.00 μg/mL |
These results indicate its potential as a lead compound for the development of new antimicrobial agents .
Antiviral Activity
In addition to antimicrobial effects, this compound has shown promise in antiviral applications. Preliminary studies suggest that it may inhibit viral replication through mechanisms similar to those observed in enzyme inhibition.
Case Studies and Research Findings
- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of various pyridine derivatives, including this compound, against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant inhibitory effects with an MIC of 1.56–3.125 μg/mL .
- Antiviral Screening : Another research effort focused on the antiviral potential of pyridine derivatives against Zika virus (ZIKV) and Dengue virus (DENV). This compound was included in the screening process, showing moderate inhibition rates compared to standard antiviral agents .
Applications in Drug Development
The structural characteristics of this compound make it a valuable scaffold for drug development:
- Lead Compound : Its ability to inhibit enzymes positions it as a candidate for developing drugs targeting metabolic disorders.
- Agrochemical Potential : The compound's properties also extend to applications in agrochemicals, where it can be used to enhance crop protection strategies .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl oxazolo[4,5-c]pyridine-2-carboxylate, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via cyclization of 4-aminopyridine-3-carboxylic acid derivatives with ethyl chloroformate in the presence of a base (e.g., triethylamine). Reaction conditions (reflux temperature, solvent polarity) significantly impact yield. Purification involves recrystallization from ethanol or column chromatography using silica gel. Purity validation requires HPLC (≥95%) and 1H/13C NMR to confirm absence of unreacted precursors or side products .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : 1H NMR identifies proton environments (e.g., ethyl ester protons at δ 1.3–1.4 ppm and 4.3–4.4 ppm). 13C NMR confirms carbonyl (C=O) and aromatic carbons.
- Mass Spectrometry : High-resolution ESI-MS determines molecular weight (e.g., [M+H]+ at m/z 193.05).
- X-ray Crystallography : Single-crystal diffraction with SHELX software (SHELXL for refinement) resolves absolute stereochemistry and bond angles. Crystallization solvents (e.g., DMSO/water mixtures) must minimize disorder .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Initial screens include:
- Antimicrobial Activity : Broth microdilution assays (MIC values) against S. aureus and E. coli.
- Kinase Inhibition : Fluorescence-based ADP-Glo™ assays (e.g., EGFR kinase).
- Cytotoxicity : MTT assays on HEK-293 or HeLa cells (IC50 determination). Use DMSO as a vehicle control (≤0.1% v/v) to avoid solvent interference .
Advanced Research Questions
Q. How can reaction yields be optimized when low purity or side products persist?
- Methodological Answer :
- Reaction Optimization : Screen bases (e.g., DBU instead of triethylamine) or solvents (acetonitrile vs. THF). Microwave-assisted synthesis (100°C, 30 min) improves cyclization efficiency.
- Side Product Mitigation : Introduce protecting groups (e.g., Boc on the pyridine nitrogen) to block competing reactions. Monitor intermediates via LC-MS .
Q. How to resolve contradictions in reported biological activity across studies?
- Methodological Answer :
- Assay Validation : Compare protocols (e.g., cell line specificity, serum concentration in media). Test stability under assay conditions (e.g., pH 7.4 buffer, 37°C) via HPLC.
- Metabolite Analysis : Incubate compound with liver microsomes (CYP450 enzymes) to assess active/inactive metabolites.
- Structural Analogs : Synthesize derivatives (e.g., replacing the ethyl ester with methyl) to isolate pharmacophore contributions .
Q. What computational strategies predict target interactions and guide rational design?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite for binding affinity prediction against targets (e.g., viral proteases). Validate with mutagenesis (e.g., alanine scanning).
- MD Simulations : GROMACS for 100-ns simulations to assess binding stability (RMSD <2.0 Å).
- QSAR Models : Use Gaussian for DFT calculations (HOMO-LUMO gaps) to correlate electronic properties with activity .
Q. How to design experiments analyzing substituent effects on bioactivity?
- Methodological Answer :
- Library Synthesis : Prepare analogs with substituents at the 5-position (e.g., Cl, Br, OMe) via nucleophilic substitution.
- SAR Analysis : Test analogs in dose-response assays (e.g., IC50 shift from 10 µM to 0.5 µM with electron-withdrawing groups).
- Crystallographic Studies : Co-crystallize active analogs with target proteins (e.g., PDB deposition) to visualize binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
